

# preclinical pharmacology of SHP394

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Compound of Interest		
Compound Name:	SHP394	
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An In-Depth Technical Guide to the Preclinical Pharmacology of SHP394

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a key target in oncology. SHP394 locks the SHP2 protein in a closed, auto-inhibited conformation, preventing its catalytic activity. Preclinical data demonstrates that this inhibition leads to the suppression of the RAS-ERK signaling cascade, resulting in dose-dependent anti-tumor activity in various cancer models. This document provides a comprehensive overview of the preclinical pharmacology of SHP394, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

## **Core Mechanism of Action**

**SHP394** is an allosteric inhibitor that targets the protein tyrosine phosphatase SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of numerous growth factors and cytokines.[1] It is a key positive regulator of the RAS/extracellular signal-regulated kinase (ERK) signaling pathway, a cascade vital for cell proliferation, survival, and differentiation.[2]

Unlike active site inhibitors, **SHP394** binds to a tunnel-like allosteric site formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This





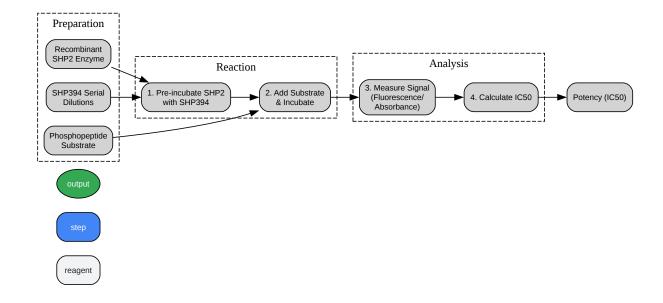


binding stabilizes SHP2 in its inactive, auto-inhibited conformation. In this state, the N-SH2 domain blocks the PTP catalytic site, preventing it from dephosphorylating its substrates and activating downstream signaling. The primary consequence of **SHP394**-mediated SHP2 inhibition is the blockade of the RAS-ERK and AKT signaling pathways.[2]

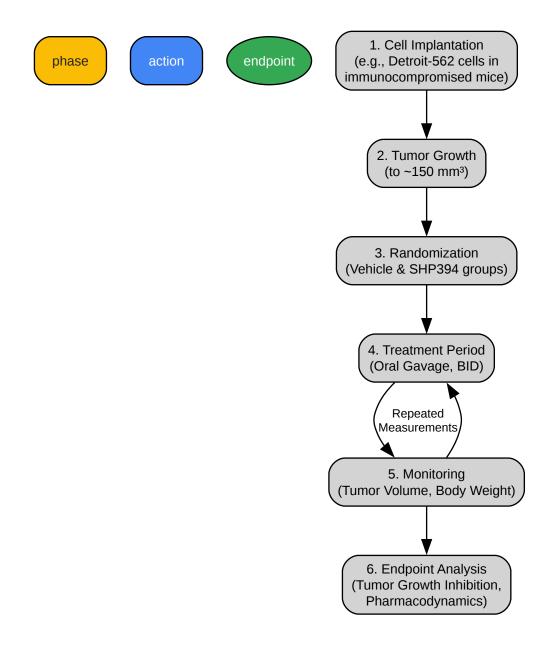
## **Signaling Pathway**

SHP2 acts as a central hub, integrating signals from RTKs to activate the RAS-ERK cascade. Upon RTK activation, SHP2 is recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the activation of RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell growth and survival. **SHP394**'s allosteric inhibition of SHP2 effectively shuts down this entire pathway.









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### References

1. researchgate.net [researchgate.net]



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